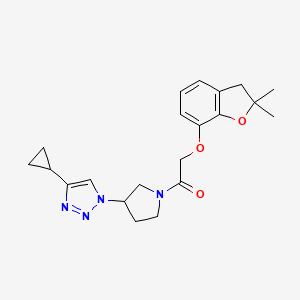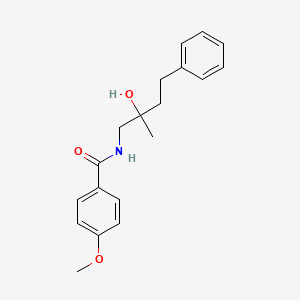
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide
カタログ番号 B2715293
CAS番号:
1286712-06-8
分子量: 313.397
InChIキー: TZATWJHROCSENU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide, also known as HMB or HMBL, is a chemical compound that has been extensively studied for its potential therapeutic applications. HMBL is a derivative of 4-methoxybenzamide and has been shown to have a range of biochemical and physiological effects. In
科学的研究の応用
Antimicrobial Activity and Enzyme Inhibition
- A study on Zanthoxylum ailanthoides isolated compounds, including benzamides, demonstrated inhibitory activity against superoxide generation and elastase release by neutrophils, suggesting potential anti-inflammatory and antimicrobial applications (Jih-Jung Chen et al., 2009).
- Synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring and 4-methoxybenzamides showed potent antibacterial and antifungal activities, indicating their potential in treating microbial diseases (N. Desai et al., 2013).
- Research on benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ revealed compounds with improved pharmaceutical properties, offering a basis for developing new antibacterial agents with specific mechanisms of action (D. Haydon et al., 2010).
Biosensors and Analytical Applications
- A novel biosensor based on FePt/CNTs nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the electrocatalytic determination of glutathione and piroxicam showcased the potential of benzamide derivatives in enhancing the sensitivity and specificity of biosensors (H. Karimi-Maleh et al., 2014).
Pharmaceutical Studies
- N-Phenylbenzamide derivatives were synthesized and assayed for anti-EV 71 activities in vitro, with certain compounds showing low micromolar activities against the EV 71 strains, suggesting their potential as lead compounds for anti-EV 71 drug development (Xingyue Ji et al., 2013).
- An investigation into N-Acylhydrazone derivatives as potent histone deacetylase 6/8 dual inhibitors based on trichostatin A structure identified compounds with significant potential for molecular therapies against cancer, demonstrating the versatility of benzamide derivatives in therapeutic development (D. A. Rodrigues et al., 2016).
特性
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(22,13-12-15-6-4-3-5-7-15)14-20-18(21)16-8-10-17(23-2)11-9-16/h3-11,22H,12-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZATWJHROCSENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Amino-2-iodobenzonitrile
300627-48-9; 33348-34-4

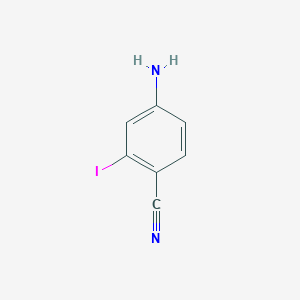
![7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
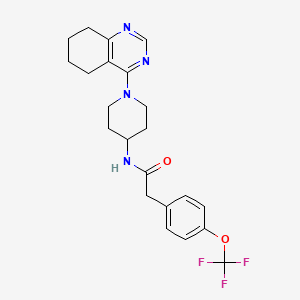
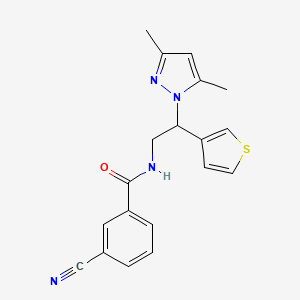
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]thio}acetamide](/img/structure/B2715216.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)cyclopropanesulfonamide](/img/structure/B2715217.png)
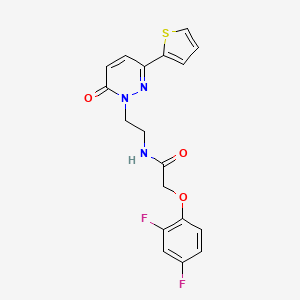
![N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2715221.png)
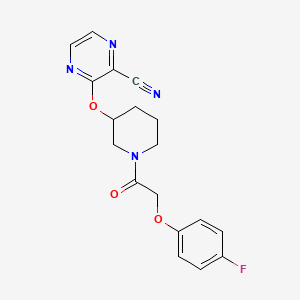

![1-[(2-Fluorophenyl)methoxy]-3-[(2-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2715226.png)
![Diethyl 6-oxospiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2715228.png)
